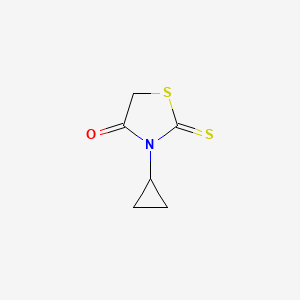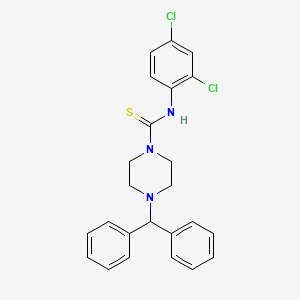![molecular formula C20H12N2O B10876823 Dibenzo[a,c]phenazin-10-ol](/img/structure/B10876823.png)
Dibenzo[a,c]phenazin-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[a,c]phenazin-10-ol is a compound belonging to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,c]phenazin-10-ol can be achieved through various methods. One efficient method involves the reduction-cyclization of 2-nitroanilines and 9,10-phenanthrenequinone in the presence of indium and acetic acid in methanol under reflux conditions . Another approach includes the condensation of 1,2-diaminobenzenes with 2-hydroxy-1,4-naphthoquinone under solvent-free conditions at 75°C .
Industrial Production Methods
Industrial production methods for phenazines often involve multicomponent reactions and catalytic processes. For example, the Pd-catalyzed N-arylation and oxidative cyclization of 1,2-diaminobenzene/diphenylamines are commonly used .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[a,c]phenazin-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenazine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, indium
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted phenazines with various functional groups .
Aplicaciones Científicas De Investigación
Dibenzo[a,c]phenazin-10-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of dibenzo[a,c]phenazin-10-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and antitumor effects . Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: The parent compound of the phenazine family, known for its antimicrobial properties.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa, with notable antimicrobial activity.
Clofazimine: A synthetic phenazine derivative used as an antituberculosis agent.
Uniqueness
Dibenzo[a,c]phenazin-10-ol is unique due to its specific structural features and high selectivity as a fluorescent probe for thiophenols. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C20H12N2O |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
phenanthro[9,10-b]quinoxalin-10-ol |
InChI |
InChI=1S/C20H12N2O/c23-17-11-5-10-16-20(17)22-19-15-9-4-2-7-13(15)12-6-1-3-8-14(12)18(19)21-16/h1-11,23H |
Clave InChI |
XKRVCCJBSUHZRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=C5O)N=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10876753.png)
![Methyl 6-[(4-methylphenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10876757.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide](/img/structure/B10876764.png)
![2-(3-Butenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B10876765.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl} ethanethioate](/img/structure/B10876773.png)


![2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10876791.png)
![2-chloro-5-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B10876796.png)
![N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10876797.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10876813.png)

![(5Z)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10876816.png)
